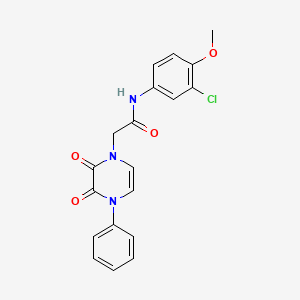

N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide

Description

This compound features a phenylacetamide backbone substituted with a 3-chloro-4-methoxyphenyl group and a 2,3-dioxo-4-phenyltetrahydropyrazine moiety. Such structural attributes make it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring planar heterocyclic recognition .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4/c1-27-16-8-7-13(11-15(16)20)21-17(24)12-22-9-10-23(19(26)18(22)25)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFGCFBAKIXJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through a reaction between 3-chloro-4-methoxyaniline and an appropriate acylating agent.

Cyclization: The intermediate undergoes cyclization with a diketone, such as benzil, to form the tetrahydropyrazine ring.

Acetylation: The final step involves acetylation of the tetrahydropyrazine intermediate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation

The tetrahydropyrazinone ring may oxidize to form pyrazinone derivatives under oxidative conditions (e.g., hydrogen peroxide, heat).

Nucleophilic Substitution

The chloro substituent on the aromatic ring can undergo substitution reactions (e.g., with amines, thiols) to generate analogs with varying biological activities.

Spectroscopic Methods

-

1H NMR : Used to confirm aromatic and amide proton environments (e.g., δ 7.0–8.5 ppm for aromatic protons, δ 8.2–8.7 ppm for amide NH) .

-

13C NMR : Identifies carbonyl carbons (δ ~165–175 ppm) and quaternary carbons in the tetrahydropyrazinone ring .

-

HR-MS : Confirms molecular weight (e.g., [M+H]+ ion at m/z 367.4) .

Stability and Reactivity

-

Hydrolytic stability : Resists rapid hydrolysis under physiological pH but may degrade under extreme conditions.

-

Oxidative sensitivity : Susceptible to oxidation, particularly in the presence of peroxide or transition metal catalysts.

-

Thermal stability : Melting points for related compounds range from 200–300°C, indicating moderate heat resistance .

Therapeutic Implications

The compound’s structural motifs (e.g., tetrahydropyrazinone, arylamide) enable interactions with kinase active sites, suggesting applications in inflammatory or proliferative diseases. Analog design can leverage substitution patterns to optimize potency and selectivity.

Scientific Research Applications

Structural Overview

The compound features a chloro and methoxy substituent on a phenyl ring linked to a tetrahydropyrazine moiety with a dioxo group. The unique structural characteristics suggest various biological activities that warrant further investigation.

Biological Activities

Research indicates that compounds with similar structures to N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide exhibit significant biological activities:

Antibacterial and Antifungal Properties

Studies on dihydropyrazinone derivatives have shown potential antibacterial and antifungal activities. While specific data on this compound is limited, its structural analogs suggest it may inhibit pathogenic microorganisms effectively.

Anti-inflammatory and Analgesic Effects

The compound's structure implies potential anti-inflammatory and analgesic properties. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways. Further research using molecular docking studies is necessary to elucidate its mechanism of action .

Potential Therapeutic Applications

Given its biological activities, this compound shows promise as a lead compound in drug development targeting:

- Pain management : Its analgesic properties could be explored for developing new pain relief medications.

- Anti-inflammatory treatments : The compound may serve as a basis for new therapies aimed at reducing inflammation in various conditions.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-2-(dioxo-pyrazin)amide | Similar chloro-substituted phenyl group | Different alkyl substituent |

| N-(4-fluorophenyl)-2-(dioxo-pyrazin)amide | Fluorine instead of chlorine | Potentially different biological activity |

| 2-(dioxo-pyrazin)-N-(methoxyphenyl)acetamide | Lacks chlorine substituent | Variations in substituents affecting reactivity |

This table illustrates how variations in substituents can significantly influence biological activity and chemical properties.

Future Research Directions

To fully understand the therapeutic potential of this compound:

- In vitro and in vivo studies : Conducting detailed biological assays will help establish efficacy and safety profiles.

- Molecular docking studies : These will provide insights into the interactions between the compound and its biological targets.

Further exploration of this compound could lead to significant advancements in drug development for inflammatory diseases and pain management.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Acetamide Substituents

2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide

- Key Differences : The acetamide’s phenyl group is substituted with 2-fluorine instead of 3-chloro-4-methoxy.

- Molecular weight: 403.79 vs. 413.85 (target compound) .

- Research Use : Available as a research chemical (CAS 898464-00-1), suggesting applications in kinase or protease inhibition studies .

N-(4-Bromophenyl)-2-(2,3-dioxo-4-phenyltetrahydropyrazin-1-yl)acetamide

Analogs with Modified Tetrahydropyrazine Substituents

2-{4-(4-Chlorophenyl)methyl-2,3-dioxo-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide

- Key Differences : A 4-chlorobenzyl group replaces the phenyl ring on the tetrahydropyrazine.

- Molecular weight: 401.84 .

N-(3-Chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]acetamide

Heterocyclic Variants

Triazole-Based Analogs (e.g., N-(3-Chloro-4-methoxyphenyl)-2-{[4-ethyl-5-pyrazinyl-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- Key Differences : Replaces tetrahydropyrazine with a 1,2,4-triazole ring.

- Impact : Altered hydrogen-bonding capacity and electronic properties. Such compounds may target different enzymes (e.g., cytochrome P450) .

Pyrazolo[3,4-d]pyrimidin Derivatives (e.g., Example 83 in )

Physicochemical and Structural Data Comparison

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on existing research.

Structural Characteristics

This compound features a chloro and methoxy substituent on a phenyl ring linked to a tetrahydropyrazine moiety with a dioxo group. The unique structural configuration suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Careful control of reaction conditions is essential to achieve high yield and purity of the final product. The general steps include:

- Formation of the tetrahydropyrazine core : This involves cyclization reactions that construct the cyclic structure.

- Introduction of the chloro and methoxy groups : Electrophilic substitution methods are commonly employed.

- Final acetamide formation : The compound is finalized by acylation reactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anti-inflammatory and Analgesic Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are likely due to interactions with enzymes or receptors involved in inflammation pathways. For instance, compounds with similar structures have been observed to inhibit cyclooxygenase (COX) enzymes that play a crucial role in inflammation.

Interaction Studies

Understanding how this compound interacts with biological targets is critical for elucidating its mechanisms of action. Molecular docking studies and binding assays are suggested for future research to provide insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds with structural similarities to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-2-(dioxo-pyrazin)amide | Similar chloro-substituted phenyl group | Different alkyl substituent |

| N-(4-fluorophenyl)-2-(dioxo-pyrazin)amide | Fluorine instead of chlorine | Potentially different biological activity |

| 2-(dioxo-pyrazin)-N-(methoxyphenyl)acetamide | Lacks chlorine substituent | Variations in substituents affecting reactivity |

This comparative analysis highlights how variations in substituents can significantly influence biological activity and chemical properties.

Q & A

Q. What are the established synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide, and what reaction conditions are critical for success?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting N-(3-chloro-4-methoxyphenyl)acetamide precursors with α-chloroacetamide derivatives (e.g., 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones) under reflux in ethanol or dichloromethane. Triethylamine is often used as a base to neutralize HCl byproducts . Purification via recrystallization from ethanol-dioxane mixtures (1:2) yields crystalline products. Reaction temperature (273 K for intermediates) and stoichiometric ratios are critical to avoid side products .

Q. How is the structural characterization of this compound validated, and what techniques are employed?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, dihedral angles between aromatic rings (e.g., 60.5° between substituted benzene and naphthalene systems) and hydrogen-bonding patterns (N–H···O interactions) are analyzed to validate the structure . Complementary techniques like NMR (¹H/¹³C), IR (to confirm amide C=O stretches at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) are used for functional group verification .

Q. What key functional groups influence the compound’s reactivity, and how are they modified for derivatization?

- Methodological Answer : The acetamide backbone, 3-chloro-4-methoxyphenyl group, and tetrahydropyrazine-dione ring are critical. The chloro substituent enables nucleophilic aromatic substitution, while the methoxy group directs electrophilic reactions. The dioxopyrazine moiety can undergo redox reactions or coordinate with metal ions. Derivatization often targets the acetamide nitrogen or the pyrazine ring’s α-position using alkyl halides or cross-coupling catalysts .

Q. Which analytical techniques are recommended for purity assessment and quantification?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) is standard for purity checks. LC-MS confirms molecular weight (C₂₂H₁₉ClFN₅O₄, MW = 495.87 g/mol), while elemental analysis validates C/H/N/O content. Differential scanning calorimetry (DSC) assesses thermal stability and polymorphic forms .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screens include antimicrobial susceptibility tests (e.g., broth microdilution for MIC values) and cytotoxicity assays (MTT/PrestoBlue on cancer cell lines). Enzyme inhibition studies (e.g., kinase or protease assays) are performed using fluorogenic substrates. Dose-response curves (1–100 µM) and IC₅₀ calculations guide further optimization .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

- Methodological Answer : Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility) and use catalytic bases like DBU to enhance reaction rates. Microwave-assisted synthesis reduces reaction time (30 min vs. 3 h). Monitor intermediates via TLC or in-situ FTIR to terminate reactions at >90% conversion. Column chromatography (silica gel, ethyl acetate/hexane) resolves stubborn impurities .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Replicate assays under standardized conditions (e.g., ATCC cell lines, fixed serum concentrations). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm mechanisms. Computational docking (AutoDock Vina) identifies binding poses in target proteins (e.g., kinases), reconciling discrepancies between in vitro and in silico results .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-protein interactions over 100 ns trajectories. Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic hotspots. Pharmacophore modeling (MOE) aligns the dioxopyrazine moiety with ATP-binding pockets in kinases .

Q. How does the compound’s stability vary under physiological or extreme conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. LC-MS identifies hydrolysis products (e.g., cleavage of the acetamide bond in acidic buffers). Circular dichroism (CD) monitors conformational changes in the pyrazine ring under UV exposure. Lyophilization improves long-term storage stability .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or methoxy with ethoxy). Test analogs in parallel using high-throughput screening (HTS). QSAR models (CoMFA/CoMSIA) correlate electronic (Hammett σ) and steric parameters (Taft Es) with bioactivity. X-ray co-crystallography of analogs with target proteins (e.g., PDB entries) validates binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.